4-methoxyphenyl (4-methylphenoxy)acetate
Description
4-Methoxyphenyl (4-methylphenoxy)acetate (CAS: 127089-36-5) is an ester derivative with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol . Structurally, it consists of a 4-methoxyphenyl group linked via an acetoxy bridge to a 4-methylphenoxy moiety. This compound is synthesized through nucleophilic substitution reactions, often involving methyl 2-chloroacetate and phenolic derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) . Its bifunctional aromatic structure makes it a candidate for pharmaceutical and agrochemical applications, though specific biological activities remain less documented compared to analogs.
Properties
IUPAC Name |
(4-methoxyphenyl) 2-(4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-12-3-5-14(6-4-12)19-11-16(17)20-15-9-7-13(18-2)8-10-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKUXAOGDUSSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl (4-methylphenoxy)acetate can be achieved through several methods. One common approach involves the esterification of 4-methoxyphenylacetic acid with 4-methylphenol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 4-methoxyphenyl (4-methylphenoxy)acetate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl (4-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenylmethanol.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used
Scientific Research Applications
4-Methoxyphenyl (4-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 4-methoxyphenyl (4-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The methoxy and methylphenoxy groups can participate in various biochemical interactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-methoxyphenyl (4-methylphenoxy)acetate is best contextualized by comparing it with related phenoxy acetates and methoxyphenyl derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Substituent Effects on Reactivity: The methoxy group in 4-methoxyphenyl derivatives (e.g., Methyl 2-(4-methoxyphenyl)acetate) enhances electron density on the aromatic ring, facilitating electrophilic substitutions . In contrast, methylphenoxy groups (as in Ethyl 4-methylphenoxyacetate) prioritize steric effects, influencing solubility and metabolic stability .
Biological Activity: Methoxyphenyl-containing compounds (e.g., triazole-thione derivatives) exhibit antimicrobial activity, with 3,4,5-trimethoxyphenyl analogs showing superior efficacy due to increased lipophilicity . However, 4-methoxyphenyl (4-methylphenoxy)acetate lacks direct evidence of such activity in the provided literature. Ethyl 2-cyano-2-(4-methoxyphenyl)acetate (CAS: 15032-40-3) demonstrates utility in asymmetric synthesis, highlighting the versatility of methoxyphenyl acetates in chiral chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
